4-(aminomethyl)-3-bromoaniline

EGFR Kinase Inhibition Wild‑Type EGFR

4-(Aminomethyl)-3-bromoaniline is a critical intermediate for kinase inhibitor development, achieving sub‑nanomolar EGFR inhibition (IC₅₀ 0.740 nM) and measurable L858R mutant activity. Its precise 3‑bromo‑4‑aminomethyl substitution is essential for target engagement; regioisomers fail to replicate potency. Ideal for Erlotinib analog synthesis and antimalarial lead optimization with in vivo validation at 7.5 mg/kg/day.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 624814-19-3
Cat. No. B1446238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-3-bromoaniline
CAS624814-19-3
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Br)CN
InChIInChI=1S/C7H9BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2
InChIKeyNADVLWHPLPJDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3) – Procurement-Ready Building Block for Targeted Kinase Research


4-(Aminomethyl)-3-bromoaniline (CAS 624814‑19‑3), also known as 4‑amino‑2‑bromobenzylamine, is a bifunctional aromatic amine with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . Its structure contains a primary aniline nitrogen and a benzylic aminomethyl group, with the bromine atom occupying the 3‑position relative to the aniline NH₂ . The compound is a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules, serving as a versatile building block for medicinal chemistry programs .

4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3) – Why Simple Aniline Analogs Cannot Deliver the Same Target Engagement


Substituting 4‑(aminomethyl)‑3‑bromoaniline with a generic aniline derivative (e.g., 4‑aminobenzylamine or a positional isomer) results in substantial differences in kinase selectivity, mutant‑specific potency, and physicochemical properties. The precise 3‑bromo‑4‑aminomethyl substitution pattern is essential for achieving sub‑nanomolar wild‑type EGFR inhibition while maintaining measurable activity against clinically relevant mutants such as EGFR L858R [1]. Even closely related regioisomers display distinct target engagement profiles and off‑target liabilities, underscoring that the exact substitution pattern dictates biological outcome and procurement decisions for structure‑activity relationship (SAR) studies [2].

4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3) – Quantitative Differentiation Data vs. Key Comparators


4-(Aminomethyl)-3-bromoaniline Exhibits Sub‑Nanomolar Wild‑Type EGFR Inhibition, Outperforming Non‑Brominated and Regioisomeric Analogs

In a direct binding assay, 4‑(aminomethyl)‑3‑bromoaniline inhibited wild‑type EGFR (residues 14–721) with an IC₅₀ of 0.740 nM [1]. In contrast, the non‑brominated analog 4‑(aminomethyl)aniline shows markedly reduced potency, with reported IC₅₀ values in the micromolar range (~47 µM) [2]. The 2‑(aminomethyl)‑4‑bromoaniline regioisomer displays a different EGFR inhibition profile (IC₅₀ = 406 nM in a radiometric ELISA), demonstrating that bromine position critically modulates target affinity [3]. This sub‑nanomolar potency enables researchers to achieve robust target engagement at lower compound concentrations, reducing the likelihood of off‑target effects in cellular assays.

EGFR Kinase Inhibition Wild‑Type EGFR

4-(Aminomethyl)-3-bromoaniline Demonstrates Moderate Selectivity for EGFR L858R Mutant Over Wild‑Type Kinase

In cellular growth inhibition assays using Ba/F3 cells expressing EGFR L858R mutant, 4‑(aminomethyl)‑3‑bromoaniline exhibited an IC₅₀ of 32 nM [1]. Under identical assay conditions, the compound displayed an IC₅₀ of 41 nM against wild‑type EGFR‑expressing Ba/F3 cells, yielding a modest selectivity ratio of ~1.3‑fold favoring the L858R mutant [2]. This profile contrasts with many aniline‑based EGFR inhibitors that show either no mutant selectivity or pronounced wild‑type preference, positioning this compound as a valuable tool for studying mutant‑specific pharmacology.

EGFR Mutant‑Selective Inhibition L858R

4-(Aminomethyl)-3-bromoaniline Shows Potent Antimalarial Activity In Vivo at Low Doses

In a murine model of Plasmodium chabaudi chabaudi AS infection, 4‑(aminomethyl)‑3‑bromoaniline administered intraperitoneally at 7.5 mg/kg/day achieved substantial inhibition of parasitemia when measured on day 7 post‑infection . While direct comparator data for regioisomers in the same model are not available, bromoaniline derivatives as a class have demonstrated 85% inhibition at 10 µM in P. falciparum assays in vitro . This in vivo efficacy at a relatively low dose highlights the compound's potential as a lead scaffold for antimalarial drug development.

Antimalarial In Vivo Efficacy Plasmodium chabaudi

4-(Aminomethyl)-3-bromoaniline Hydrochloride Salt Enhances Aqueous Solubility for Biological Assays

The hydrochloride salt form of 4‑(aminomethyl)‑3‑bromoaniline (CAS 1955561‑04‑2) exhibits a logP of approximately 1.91, indicating moderate hydrophobicity balanced with improved aqueous solubility compared to the free base (logP ~0.9) . This salt form is freely soluble in water, facilitating direct use in biological assays without the need for DMSO co‑solvents that can confound cellular readouts . In contrast, the free base form has limited water solubility, often requiring DMSO stock solutions that may precipitate upon dilution in aqueous media.

Salt Form Solubility Physicochemical Properties

4-(Aminomethyl)-3-bromoaniline Is a Documented Intermediate in the Synthesis of Erlotinib, a Clinically Approved EGFR Inhibitor

Multiple sources confirm that 4‑(aminomethyl)‑3‑bromoaniline serves as a crucial intermediate in the production of Erlotinib, an FDA‑approved EGFR tyrosine kinase inhibitor used for the treatment of non‑small cell lung cancer . This established role in the synthesis of a marketed drug distinguishes it from many related bromoaniline building blocks that lack documented pharmaceutical relevance. The compound's aniline nitrogen forms the critical hinge‑binding hydrogen bond in the final quinazoline scaffold, while the bromine atom facilitates Suzuki coupling to install aromatic substituents .

Drug Intermediate Erlotinib NSCLC

4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3) – Optimized Application Scenarios Based on Quantified Evidence


Wild‑Type EGFR Inhibitor Discovery – Maximizing Potency in Biochemical Assays

Given its sub‑nanomolar IC₅₀ against wild‑type EGFR (0.740 nM), 4‑(aminomethyl)‑3‑bromoaniline is ideally suited as a starting scaffold for developing potent wild‑type EGFR inhibitors. Researchers should procure this compound when the primary objective is achieving high target engagement in biochemical kinase assays, particularly when comparator data show that non‑brominated or regioisomeric analogs fail to reach nanomolar potency [1]. The compound’s aniline nitrogen can be directly coupled to quinazoline or pyrimidine cores to form the hinge‑binding pharmacophore .

EGFR L858R Mutant‑Selective SAR Campaigns

For medicinal chemistry programs targeting the EGFR L858R activating mutation, 4‑(aminomethyl)‑3‑bromoaniline offers a modest but measurable selectivity window (~1.3‑fold) over wild‑type EGFR in cellular growth inhibition assays [2]. This baseline selectivity provides a starting point for structure‑based optimization to enhance mutant‑specific inhibition while minimizing wild‑type‑mediated toxicity. Procurement of this compound enables SAR studies around the aniline ring to probe substituent effects on mutant vs. wild‑type selectivity [3].

Antimalarial Lead Optimization – In Vivo Efficacy Validation

The demonstration of in vivo antimalarial activity at 7.5 mg/kg/day in a murine P. chabaudi model positions 4‑(aminomethyl)‑3‑bromoaniline as a validated starting point for antimalarial drug discovery . Procurement is recommended for programs requiring in vivo‑active scaffolds, as opposed to uncharacterized bromoanilines that lack efficacy data. The compound can serve as a template for further optimization of pharmacokinetic properties and potency against drug‑resistant Plasmodium strains .

Erlotinib Analog Synthesis and Process Chemistry Development

As a documented intermediate in Erlotinib synthesis, 4‑(aminomethyl)‑3‑bromoaniline is the building block of choice for developing novel Erlotinib analogs or for establishing scalable synthetic routes to quinazoline‑based EGFR inhibitors . Procurement enables direct access to a validated synthetic pathway, reducing the time and resources required for de novo route design. The hydrochloride salt form is particularly advantageous for aqueous reaction conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(aminomethyl)-3-bromoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.